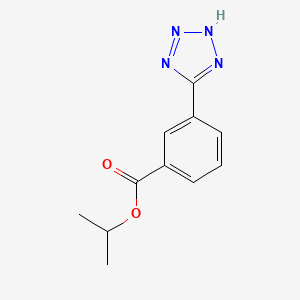

isopropyl 3-(2H-tetrazol-5-yl)benzoate

Description

Significance of Tetrazole and Benzoate (B1203000) Ester Motifs in Contemporary Chemical Science

The tetrazole and benzoate ester motifs are foundational pillars in modern drug design and materials science, each contributing unique and advantageous properties.

The Tetrazole Motif:

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has garnered immense attention in medicinal chemistry. nih.gov Its primary significance lies in its role as a non-classical bioisostere of the carboxylic acid group. numberanalytics.comnih.gov Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activities. The tetrazole moiety mimics the acidic proton, pKa, and planar spatial arrangement of a carboxylic acid, allowing it to participate in similar interactions with biological targets like receptors and enzymes. researchgate.netcambridgemedchemconsulting.comresearchgate.net

Key advantages of using a tetrazole in place of a carboxylic acid include:

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation compared to carboxylic acids. tandfonline.com

Modulated Acidity: The pKa of a tetrazole is comparable to that of a carboxylic acid, but it can be fine-tuned by substituents, influencing the ionization state of the molecule at physiological pH. cambridgemedchemconsulting.comresearchgate.net

Diverse Biological Activities: Beyond its role as a bioisostere, the tetrazole ring itself is a pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of activities including antihypertensive, antibacterial, anticancer, and antifungal properties. nih.govresearchgate.nettandfonline.com Marketed drugs like the angiotensin II receptor blockers Losartan and Candesartan feature a critical tetrazole group. tandfonline.comphmethods.net

The synthesis of 5-substituted tetrazoles is well-established, with the [2+3] cycloaddition reaction between nitriles and azides being a versatile and widely used method. organic-chemistry.orgacs.org

The Benzoate Ester Motif:

Esters, particularly benzoate esters, are integral to modern pharmacology, primarily in the context of prodrug design. numberanalytics.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. nih.gov This strategy is often employed to overcome poor pharmacokinetic properties of the active compound.

The significance of the benzoate ester motif includes:

Enhanced Bioavailability: By masking a polar group like a carboxylic acid (or in this case, its tetrazole bioisostere), an ester can increase a drug's lipophilicity, thereby improving its absorption and ability to permeate biological membranes. nih.govresearchgate.net

Controlled Release: The ester linkage is designed to be cleaved by ubiquitous esterase enzymes in the plasma, liver, or target tissues, releasing the active drug. nih.govnih.gov The rate of this hydrolysis can be modulated by altering the steric and electronic nature of the alcohol portion of the ester. researchgate.net

Diverse Applications: Beyond prodrugs, benzoate esters are widely used as intermediates in organic synthesis and have applications in the flavor and fragrance industries. chemicalbook.com Research has also explored benzoate derivatives for potential use in treating neurodegenerative diseases. google.com

Rationale for Investigating the Isopropyl 3-(2H-Tetrazol-5-yl)benzoate Scaffold in Academic Contexts

The academic investigation of the this compound scaffold is driven by a clear rationale rooted in established medicinal chemistry principles. The structure represents a sophisticated molecular architecture designed to probe and potentially enhance drug-like properties.

The core motivations for its study include:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing this compound and its analogs, researchers can build a detailed understanding of its SAR. Key questions that can be addressed include:

How does the isopropyl ester compare to other esters (e.g., methyl, ethyl, tert-butyl) in terms of stability and enzymatic conversion rate? researchgate.netnih.gov

What is the impact of the meta-substitution pattern of the tetrazole on the benzene (B151609) ring compared to ortho- or para-isomers?

How does this specific combination of moieties interact with potential biological targets?

Fine-Tuning Pharmacokinetics: The isopropyl group is a specific choice that offers a balance of lipophilicity and steric bulk. This influences not only the molecule's permeability but also the rate at which it is hydrolyzed by esterases. researchgate.net Studying this specific ester allows for an understanding of how to fine-tune the activation kinetics of a tetrazole-based prodrug.

Development of Novel Chemical Probes and Therapeutics: While serving as an excellent academic model, the scaffold itself holds potential as a precursor for new therapeutic agents. nih.govbeilstein-journals.org The "parent" compound, 3-(2H-tetrazol-5-yl)benzoic acid (released upon hydrolysis), could be investigated for a wide range of biological activities, leveraging the known pharmacological versatility of the tetrazole ring. phmethods.netanjs.edu.iq Research into the synthesis and properties of such tetrazole-benzoate derivatives is an active area of chemical science. ekb.eg

The following table provides a comparative overview of the key features of carboxylic acids and their tetrazole bioisosteres, underscoring the rationale for employing this substitution in drug design.

| Feature | Carboxylic Acid Moiety | Tetrazole Moiety | Significance in Drug Design |

| Acidity (pKa) | ~4-5 | ~4-5 cambridgemedchemconsulting.com | Similar acidity allows for comparable ionic interactions with biological targets. researchgate.net |

| Geometry | Planar | Planar bohrium.com | Occupies a similar spatial arrangement in a binding pocket. |

| Metabolic Stability | Susceptible to reduction and conjugation | Generally high metabolic stability tandfonline.com | Tetrazole can prevent deactivation of the drug, potentially leading to a longer duration of action. |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and oral absorption. tandfonline.com |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Can replicate the hydrogen bonding network of the original carboxylic acid. cambridgemedchemconsulting.com |

Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl 3-(2H-tetrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCQNVMHUDDPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl 3 2h Tetrazol 5 Yl Benzoate and Analogous Structures

Strategies for the Formation of the 2H-Tetrazolylbenzoic Acid Core

The construction of the 3-(2H-tetrazol-5-yl)benzoic acid scaffold is a critical step, and several methodologies have been developed to achieve this. These strategies primarily focus on the formation of the tetrazole ring, a vital component of many biologically active molecules. nih.govnih.gov

1,3-Dipolar Cycloaddition Approaches for Tetrazole Ring Formation

The most common and direct method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govnih.gov This approach is a classic example of 1,3-dipolar cycloaddition. In the context of 3-(2H-tetrazol-5-yl)benzoic acid, the synthesis commences with 3-cyanobenzoic acid.

One documented synthesis involves the reaction of 3-cyanobenzoic acid with sodium azide. nih.gov A mixture of 3-cyanobenzoic acid and a cadmium salt in water is heated in an autoclave, followed by treatment with sodium sulfide (B99878) and subsequent acidification to yield 3-(1H-tetrazol-5-yl)benzoic acid. nih.gov This reaction has been reported to produce the desired product in a 76.2% yield. nih.gov

Various catalytic systems have been developed to improve the efficiency and safety of this cycloaddition. These include the use of zinc salts, silica (B1680970) sulfuric acid, and other Lewis acids, which can facilitate the reaction under milder conditions and avoid the use of potentially explosive hydrazoic acid. nih.govresearchgate.netrsc.org

| Nitrile Precursor | Azide Source | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Cyanobenzoic Acid | NaN₃, Cd(NO₃)₂·6H₂O, H₂O, 160°C | Acidification with HCl | 3-(1H-Tetrazol-5-yl)benzoic acid | 76.2% nih.gov |

| Various Organonitriles | Sodium Azide | Silica Sulfuric Acid, DMF | 5-Substituted 1H-Tetrazoles | 72-95% nih.gov |

| DNA-conjugated Nitriles | Sodium Azide | Zinc Bromide | 5-Substituted Tetrazoles | Moderate to Excellent rsc.org |

Regioselective N2-Arylation in 2H-Tetrazole Synthesis

The formation of the 2H-tetrazole isomer is a significant challenge in tetrazole chemistry, as alkylation or arylation of a 5-substituted 1H-tetrazole can occur at either the N1 or N2 position. rsc.orgmdpi.com Achieving regioselectivity for the N2 position is crucial for the synthesis of compounds like isopropyl 3-(2H-tetrazol-5-yl)benzoate.

Recent advancements have focused on developing methods that favor the formation of the 2,5-disubstituted tetrazole. One such method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as an alkylating agent. rsc.orgorganic-chemistry.org This reaction has been shown to preferentially form the 2,5-disubstituted product. organic-chemistry.org

Another approach utilizes an Al(OTf)₃-catalyzed reaction of tetrazoles with diazo compounds, which has been demonstrated to provide N2-arylated tetrazoles with excellent regioselectivity under mild conditions. nih.gov While these methods have not been specifically reported for the direct synthesis of this compound, the principles can be applied to the regioselective introduction of a substituent at the N2 position of the tetrazole ring of 3-(tetrazol-5-yl)benzoic acid before or after esterification.

| Tetrazole Substrate | Alkylating/Arylating Agent | Catalyst/Conditions | Key Feature |

|---|---|---|---|

| 5-Substituted 1H-Tetrazoles | Aliphatic Amines/Organic Nitrite | Diazotization | Preferential formation of 2,5-disubstituted tetrazoles rsc.orgorganic-chemistry.org |

| 5-Substituted 1H-Tetrazoles | Diazo Compounds | Al(OTf)₃ | Excellent regioselectivity for N2-arylation nih.gov |

Multicomponent Reaction Strategies for Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. nih.govbeilstein-journals.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole derivatives. nih.govbeilstein-journals.orgnih.govacs.org

In the context of tetrazole synthesis, hydrazoic acid (HN₃) or its synthetic equivalents like trimethylsilyl (B98337) azide (TMSN₃) can replace the carboxylic acid component in these reactions. nih.govnih.gov The Ugi tetrazole four-component reaction (UT-4CR) involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source to produce α-aminomethyl tetrazoles. nih.govacs.org The Passerini tetrazole three-component reaction (PT-3CR) combines an oxo component, an isocyanide, and an azide source. beilstein-journals.orgnih.govbeilstein-archives.org

These MCRs provide a powerful tool for generating diverse libraries of tetrazole-containing compounds. beilstein-journals.orgbeilstein-archives.org While a direct synthesis of this compound via an MCR has not been explicitly described, it is conceivable to design an MCR strategy that incorporates the necessary functionalities to construct a precursor to the target molecule.

Esterification and Transesterification Reactions for Isopropyl Benzoate (B1203000) Moiety Integration

Once the 3-(2H-tetrazol-5-yl)benzoic acid core is synthesized, the final step is the introduction of the isopropyl group via an ester linkage. This can be achieved through direct esterification or transesterification.

Direct Esterification of 3-(2H-Tetrazol-5-yl)benzoic Acid with Isopropanol

Direct esterification, particularly the Fischer-Speier esterification, is a well-established method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org In this case, 3-(2H-tetrazol-5-yl)benzoic acid would be reacted with isopropanol.

The reaction is typically catalyzed by strong mineral acids like sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org To drive the equilibrium towards the ester product, either an excess of the alcohol is used, or the water formed during the reaction is removed, often by azeotropic distillation. organic-chemistry.org

More recently, solid acid catalysts such as titanium and zirconium-based solid acids and modified montmorillonite (B579905) K10 have been employed to facilitate esterification under heterogeneous conditions, which simplifies catalyst removal and product purification. mdpi.comijstr.org These catalysts have been shown to be effective for the esterification of various benzoic acid derivatives. mdpi.comijstr.org

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH | Readily available, effective organic-chemistry.org |

| Solid Acids | Titanium/Zirconium Oxides | Reusable, easy to separate mdpi.com |

| Modified Clays | Phosphoric acid-modified Montmorillonite K10 | Solvent-free conditions, high yields ijstr.org |

Transesterification Processes for Isopropyl Ester Formation from Related Benzoates

Transesterification is an alternative route to this compound, which involves the reaction of a different ester of 3-(2H-tetrazol-5-yl)benzoic acid (e.g., the methyl or ethyl ester) with isopropanol. This process is typically catalyzed by an acid or a base.

Titanium-based catalysts, such as titanium(IV) isopropoxide, have been shown to be effective for transesterification reactions. nih.govresearchgate.net These reactions can often be accelerated using microwave heating, significantly reducing reaction times. nih.govresearchgate.net For instance, the transesterification of ethyl benzoate with other alcohols has been successfully demonstrated using titanate catalysts. researchgate.net This methodology could be applied to convert a more readily available ester of 3-(2H-tetrazol-5-yl)benzoic acid into the desired isopropyl ester.

Utility of Nitrile Precursors in Benzoate Ester Synthesis

The most established and convenient pathway to 5-substituted 1H-tetrazoles, including benzoate ester derivatives, is the [3+2] cycloaddition reaction between an organic nitrile and an azide source. nih.govacs.orgresearchgate.net In the context of synthesizing this compound, the precursor would be isopropyl 3-cyanobenzoate. This method represents a late-stage functionalization approach, where the tetrazole ring is introduced from its corresponding nitrile. beilstein-journals.orgbeilstein-archives.orgnih.govnih.gov

Table 1: Overview of Nitrile Precursor Method

| Feature | Description |

| Starting Material | Isopropyl 3-cyanobenzoate |

| Reagent | Azide source (e.g., Sodium Azide, TMSN₃) |

| Reaction Type | [3+2] Cycloaddition |

| Key Advantage | Well-established and direct route to the tetrazole ring. |

| Key Challenge | Potential safety concerns with hydrazoic acid; may require harsh conditions for less reactive nitriles. acs.orgresearchgate.net |

Development of Novel Synthetic Routes and Building Block Approaches

Recent advancements in synthetic chemistry have focused on creating more efficient, safer, and versatile methods for constructing tetrazole-containing compounds. These include the use of multicomponent reactions to build complexity rapidly and the application of energy-efficient techniques like microwave and ultrasound irradiation.

Passerini Three-Component Reaction Applications for Tetrazole-Containing Building Blocks

A significant innovation in tetrazole synthesis is the departure from late-stage functionalization in favor of using pre-formed tetrazole building blocks. beilstein-journals.orgbeilstein-archives.orgnih.gov The Passerini three-component reaction (PT-3CR) has emerged as a powerful tool for creating these novel building blocks. beilstein-journals.orgbeilstein-archives.org This reaction typically involves an oxo component (aldehyde or ketone), an isocyanide, and an azide source (such as TMSN₃) to efficiently produce α-acyloxy amides bearing a tetrazole moiety. beilstein-journals.orgnih.gov

This strategy allows for the synthesis of diversely protected tetrazole aldehydes. beilstein-journals.orgbeilstein-archives.orgnih.gov These aldehydes then serve as versatile intermediates that can be incorporated into various other reactions, including other multicomponent reactions like the Ugi reaction. beilstein-journals.orgbeilstein-archives.orgnih.gov This building block approach offers a unique and complementary method to traditional nitrile-based syntheses, meeting the growing demand for complex, drug-like molecules and novel compound libraries that are otherwise difficult to access. beilstein-journals.orgbeilstein-archives.orgnih.govnih.gov The reaction is often praised for its use of cost-effective and readily available starting materials. beilstein-journals.orgbeilstein-archives.orgnih.gov

Microwave-Assisted and Ultrasonication Techniques in Synthesis

To enhance reaction efficiency and align with the principles of green chemistry, microwave-assisted and ultrasonication techniques have been successfully applied to tetrazole synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, including the synthesis of tetrazoles. lew.rorasayanjournal.co.in In the context of forming tetrazole-benzoate structures from nitriles, microwave heating can reduce reaction times from several hours to mere minutes, while often simultaneously improving product yields. organic-chemistry.orgnih.govnih.gov This rapid, controlled heating is particularly effective for [3+2] cycloaddition reactions. lew.ronih.gov

Ultrasonication Techniques: Sonochemistry, which utilizes high-frequency sound waves, offers another energy-efficient method for promoting chemical reactions. ksu.edu.saresearchgate.net The use of ultrasound has been shown to accelerate the Passerini tetrazole reaction, providing good to excellent yields in a catalyst-free system. nih.govrsc.org Ultrasonication promotes reactions through acoustic cavitation, offering advantages like shorter reaction times, cleaner product isolation, and increased yields compared to conventional thermal methods. rsc.org It is considered an environmentally sustainable approach to chemical synthesis. researchgate.netrsc.org

Table 2: Comparison of Energy-Efficient Synthetic Techniques

| Technique | Principle | Key Advantages in Tetrazole Synthesis |

| Microwave-Assisted | Rapid, controlled heating via dielectric interactions. | Drastic reduction in reaction time (hours to minutes); often increases yields; suitable for cycloadditions. lew.ronih.govnih.gov |

| Ultrasonication | Acoustic cavitation to initiate and enhance reactions. | Accelerated reaction rates; high yields; often catalyst-free; environmentally friendly. nih.govresearchgate.netrsc.org |

Catalytic Systems for Tetrazole-Benzoate Construction (e.g., Zinc Salts, Copper(I) Catalysts, Brønsted/Lewis Acids)

The choice of catalyst is critical for the efficient construction of the tetrazole ring from nitrile precursors. Various catalytic systems have been developed, each offering distinct advantages.

Zinc Salts: Zinc salts, such as zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂), are widely used as effective Lewis acid catalysts for the cycloaddition of nitriles and sodium azide. acs.orgorganic-chemistry.orgresearchgate.net A significant advantage of this system is its compatibility with water as a solvent, which is environmentally benign and mitigates explosion hazards by minimizing the formation of volatile hydrazoic acid. acs.orgorganic-chemistry.orgresearchgate.net Theoretical studies indicate that the zinc(II) ion catalyzes the reaction by coordinating to the nitrile, which substantially lowers the energy barrier for the nucleophilic attack by the azide ion. nih.gov

Copper(I) Catalysts: Copper-based catalysts, including both Cu(I) and Cu(II) species, have proven to be highly efficient for synthesizing tetrazoles. researchgate.net Copper(I) catalysts are particularly effective in the [3+2] cycloaddition of nitriles and trimethylsilyl azide. researchgate.net These reactions can be performed under mild conditions and are sometimes enhanced by microwave irradiation. nih.gov Furthermore, copper nanocatalysts have been developed that are reusable and can be supported on magnetic nanoparticles, allowing for easy separation and recycling, which adds to the sustainability of the process. tandfonline.comnanomaterchem.com

Brønsted/Lewis Acids: The fundamental principle behind the catalysis of the azide-nitrile cycloaddition is the activation of the nitrile group by an acid. organic-chemistry.orgyoutube.com Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) can serve this purpose. organic-chemistry.orgyoutube.comnih.gov Simple Brønsted acids like ammonium (B1175870) chloride have been used to promote the reaction. youtube.com Various other Lewis acids, such as those based on aluminum, perform in a manner similar to zinc salts, activating the nitrile and facilitating the subsequent cyclization to form the tetrazole nucleus. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of Isopropyl 3 2h Tetrazol 5 Yl Benzoate

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond and Functional Group Analysis

Characteristic Vibrational Modes:

Aromatic C-H Stretching: The benzene (B151609) ring is expected to exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The isopropyl group will show characteristic symmetric and asymmetric C-H stretching vibrations between 2985 and 2870 cm⁻¹.

Carbonyl (C=O) Stretching: A strong absorption band corresponding to the C=O stretching of the ester group is anticipated in the range of 1725-1705 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretching: The C=C stretching vibrations within the benzene ring typically produce a set of bands in the 1600-1450 cm⁻¹ range.

Tetrazole Ring Vibrations: The tetrazole ring has several characteristic vibrations. N-H stretching bands are expected around 3200 cm⁻¹, while C=N and N=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. Ring breathing and deformation modes appear at lower frequencies.

The combination of these vibrational modes would provide a unique spectroscopic fingerprint for isopropyl 3-(2H-tetrazol-5-yl)benzoate, allowing for its identification and the analysis of its molecular structure.

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2985-2870 |

| Carbonyl C=O | Stretching | 1725-1705 |

| Ester C-O | Stretching | 1300-1100 |

| Aromatic C=C | Stretching | 1600-1450 |

| Tetrazole N-H | Stretching | ~3200 |

| Tetrazole C=N/N=N | Stretching | 1600-1400 |

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Proton and Carbon Chemical Environments

Direct experimental NMR data for this compound is not publicly available. However, a predictive analysis based on the known chemical shifts of analogous structures, including substituted tetrazoles and isopropyl benzoates, can provide a detailed understanding of the expected proton and carbon chemical environments.

Analysis of Aromatic and Aliphatic Proton Chemical Shifts and Coupling

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzene ring and the aliphatic protons of the isopropyl group.

Aromatic Protons: The four protons on the 1,3-disubstituted benzene ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the ester and tetrazole substituents. The proton ortho to the ester group is expected to be the most deshielded.

Isopropyl Group Protons: The isopropyl group will exhibit a septet for the methine proton (-CH) and a doublet for the six methyl protons (-CH₃). The methine proton is expected to resonate around δ 5.2-5.4 ppm, coupled to the six methyl protons. The methyl protons will appear as a doublet around δ 1.3-1.4 ppm, coupled to the methine proton.

Tetrazole N-H Proton: The proton on the tetrazole ring (N-H) is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found in the downfield region, potentially above δ 10 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 7.5 - 8.5 | Multiplets | ~7-8 |

| Isopropyl -CH | 5.2 - 5.4 | Septet | ~6-7 |

| Isopropyl -CH₃ | 1.3 - 1.4 | Doublet | ~6-7 |

| Tetrazole N-H | >10 | Broad Singlet | N/A |

Carbon Chemical Shift Assignments and Structural Correlations

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 164-166 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (δ 125-135 ppm). The carbon attached to the ester group and the carbon attached to the tetrazole ring will have distinct chemical shifts due to the different electronic nature of these substituents.

Tetrazole Carbon: The carbon atom in the tetrazole ring is expected to appear in the range of δ 150-160 ppm.

Isopropyl Carbons: The methine carbon of the isopropyl group will have a chemical shift around δ 68-70 ppm, while the two equivalent methyl carbons will resonate at approximately δ 21-23 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 164 - 166 |

| Aromatic C | 125 - 135 |

| Tetrazole C | 150 - 160 |

| Isopropyl -CH | 68 - 70 |

| Isopropyl -CH₃ | 21 - 23 |

Mass Spectrometric Elucidation of Molecular Structure and Fragmentation Pathways

The mass spectrum of this compound (molar mass: 232.24 g/mol ) is expected to reveal key structural information through its fragmentation pattern. While an experimental spectrum is not available, a plausible fragmentation pathway can be predicted based on the known behavior of esters and tetrazoles.

The molecular ion peak [M]⁺• is expected at m/z 232. Key fragmentation pathways would likely include:

Loss of the Isopropyl Group: Cleavage of the ester C-O bond could lead to the loss of a propene molecule (C₃H₆) via a McLafferty-type rearrangement, resulting in a fragment at m/z 190. Alternatively, loss of an isopropyl radical (•C₃H₇) would give a fragment at m/z 189.

Formation of the Benzoyl Cation: A common fragmentation for benzoate (B1203000) esters is the formation of the benzoyl cation. In this case, it would be a tetrazolyl-substituted benzoyl cation at m/z 189.

Loss of Nitrogen from the Tetrazole Ring: Tetrazoles are known to readily lose a molecule of nitrogen (N₂), which would result in a fragment ion at m/z 204.

Cleavage of the Ester Group: Fragmentation of the ester can lead to the formation of an isopropyloxycarbonyl cation at m/z 87 or an isopropyl cation at m/z 43.

X-ray Crystallography for Solid-State Conformation and Regiochemistry Determination

No experimental X-ray crystal structure for this compound has been reported. However, analysis of crystal structures of related tetrazole derivatives provides valuable insights into the expected solid-state conformation and regiochemistry.

Theoretical and Computational Investigations of Isopropyl 3 2h Tetrazol 5 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isopropyl 3-(2H-tetrazol-5-yl)benzoate, these calculations reveal details about its geometry, spectroscopic characteristics, and electronic distribution.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the molecular structure and properties of organic compounds. Specifically, the B3LYP functional combined with a 6-31G* basis set is commonly employed for the geometry optimization of tetrazole derivatives. This approach allows for the accurate calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule's lowest energy conformation.

For a molecule like this compound, DFT calculations would elucidate the spatial arrangement of the isopropyl benzoate (B1203000) and tetrazole moieties. Key parameters such as the planarity of the phenyl and tetrazole rings, and the orientation of the isopropyl group can be precisely determined. The predicted vibrational frequencies from DFT calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule.

| Parameter | Value |

|---|---|

| C-N (tetrazole ring) Bond Length (Å) | ~1.33 - 1.38 |

| N-N (tetrazole ring) Bond Length (Å) | ~1.30 - 1.35 |

| C-C (phenyl-tetrazole) Bond Length (Å) | ~1.48 |

| N-C-N (tetrazole ring) Bond Angle (°) | ~108 - 110 |

| C-N-N (tetrazole ring) Bond Angle (°) | ~105 - 109 |

| Phenyl-Tetrazole Dihedral Angle (°) | Variable, depends on substitution |

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the spatial distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in many tetrazole derivatives, the HOMO is localized on the tetrazole ring, while the LUMO is distributed over the phenyl ring, indicating the regions susceptible to different types of chemical reactions. The dipole moment, another critical electronic property, can also be accurately calculated, providing insights into the molecule's polarity and its interaction with polar solvents.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.0 to -6.5 |

| LUMO Energy (eV) | -1.5 to -1.0 |

| HOMO-LUMO Gap (eV) | 5.0 to 6.0 |

| Dipole Moment (Debye) | ~5.0 - 5.5 |

Molecular Modeling and Simulation Studies

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, particularly in different environments.

The tetrazole ring can exist in two tautomeric forms: 1H and 2H. The relative stability of these tautomers is a critical aspect of tetrazole chemistry and can be influenced by the nature of the substituents and the surrounding environment. Computational studies have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable in the gas phase, while the 1H-tautomer is favored in solution. This shift in equilibrium is attributed to the different dipole moments of the tautomers and their interactions with solvent molecules.

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules and their interactions with the environment. An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and dynamics.

Structure-Energy Relationships and Reactivity Prediction

A key goal of computational chemistry is to establish relationships between a molecule's structure and its energetic properties, which in turn allows for the prediction of its reactivity. For this compound, this involves correlating its structural features with its stability and potential to participate in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of this approach. In QSAR, various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are correlated with its biological activity or reactivity. For tetrazole derivatives, relevant descriptors might include steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO-LUMO energies, dipole moment), and topological indices. By developing a QSAR model based on a series of related tetrazole compounds, it is possible to predict the reactivity of new, unsynthesized derivatives like this compound. This predictive capability is invaluable in the design of new molecules with desired properties.

Hammett Linear Free-Energy Relationships (LFER) for Substituent Effects on Reaction Mechanisms

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to the electronic properties of a substituent through the equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the nature and position of the substituent.

For this compound, substituents could be introduced at various positions on the benzoate ring. The electronic effect of these substituents on a reaction at the tetrazole ring or the ester group can be predicted using Hammett LFER. For instance, in a reaction where negative charge is developed in the transition state (a positive ρ value), electron-withdrawing groups (with positive σ values) would accelerate the reaction, while electron-donating groups (with negative σ values) would retard it.

A hypothetical application of the Hammett equation to a reaction involving this compound is presented in the table below. This illustrates the expected trend in reactivity with different substituents on the benzoate ring.

Interactive Data Table: Hypothetical Hammett LFER for a Reaction of Substituted this compound

| Substituent (X) at para-position | Hammett Constant (σp) | Relative Reaction Rate (k/k₀) (assuming ρ = 1) |

| -NO₂ | 0.78 | 6.03 |

| -CN | 0.66 | 4.57 |

| -Br | 0.23 | 1.69 |

| -H | 0.00 | 1.00 |

| -CH₃ | -0.17 | 0.68 |

| -OCH₃ | -0.27 | 0.54 |

| -NH₂ | -0.66 | 0.22 |

This table is for illustrative purposes and the actual ρ value would depend on the specific reaction.

Analysis of Electronic Descriptors (e.g., Mulliken Charges) for Reaction Centers

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insights into its electronic distribution and identifying potential reactive sites. Atoms with a significant negative charge are typically nucleophilic, while those with a significant positive charge are electrophilic.

For this compound, a Mulliken charge analysis would likely reveal a complex charge distribution due to the presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems. The nitrogen atoms of the tetrazole ring are expected to be regions of high electron density (negative charge), making them potential sites for electrophilic attack or coordination to metal ions. Conversely, the carbon atom of the ester carbonyl group is expected to be electron-deficient (positive charge) and thus susceptible to nucleophilic attack.

The table below presents a hypothetical Mulliken charge distribution for key atoms in this compound, based on analyses of similar molecular structures. irjweb.com

Interactive Data Table: Hypothetical Mulliken Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) | Predicted Reactivity |

| N1 (tetrazole) | -0.35 | Nucleophilic/Basic |

| N2 (tetrazole) | -0.32 | Nucleophilic/Basic |

| N3 (tetrazole) | -0.33 | Nucleophilic/Basic |

| N4 (tetrazole) | -0.30 | Nucleophilic/Basic |

| C5 (tetrazole) | 0.40 | Electrophilic |

| C (carbonyl) | 0.55 | Highly Electrophilic |

| O (carbonyl) | -0.45 | Nucleophilic/Basic |

| O (ester) | -0.40 | Nucleophilic/Basic |

These values are representative and would vary with the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Studies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

In the case of this compound, the HOMO is likely to be localized on the electron-rich tetrazole ring and the benzoate system, while the LUMO is expected to be distributed over the π-antibonding orbitals of the aromatic rings and the carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net FMO analysis can be used to predict the regioselectivity of reactions such as cycloadditions or reactions with electrophiles and nucleophiles.

The following table provides hypothetical FMO data for this compound, derived from computational studies on analogous tetrazole derivatives. researchgate.netespublisher.com

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -7.5 | Moderate electron-donating ability |

| LUMO Energy | -1.2 | Good electron-accepting ability |

| HOMO-LUMO Gap | 6.3 | High kinetic stability |

These values are illustrative and would be influenced by the computational level of theory.

Structure Property Relationship Studies and Molecular Recognition Mechanisms of Tetrazole Benzoate Derivatives

The Tetrazole Ring as a Carboxylic Acid Bioisostere in Molecular Design

The 5-substituted tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid moiety. rug.nl This substitution is predicated on their comparable pKa values (typically 4.5-4.9 for tetrazoles and 4.2-4.4 for carboxylic acids) and the ability of the tetrazole ring to delocalize a negative charge, mimicking the carboxylate anion at physiological pH. rug.nl This bioisosteric relationship has been successfully exploited in the development of numerous marketed drugs. nih.gov The replacement of a carboxyl group with a tetrazole can lead to improvements in metabolic stability and provides more opportunities for hydrogen bonding interactions with biological targets due to the nitrogen-rich nature of the ring. rug.nl

Studies comparing matched pairs of carboxylic acids and their tetrazole bioisosteres have shown that despite having similar pKa and, in some cases, similar distribution coefficient (logD) values, the tetrazole-containing compounds can exhibit significantly lower membrane permeability. fieldofscience.comnih.gov For instance, in a comparative study, a tetrazole derivative was found to be less permeable than its carboxylic acid counterpart in a Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govacs.org This phenomenon is often attributed to a higher desolvation energy penalty for the tetrazole ring, suggesting it is more tightly solvated by water than the carboxylic acid group. fieldofscience.comnih.gov

Furthermore, some tetrazole-containing compounds have been identified as substrates for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), which can actively pump the compounds out of cells, thereby reducing their effective permeability. nih.gov The susceptibility to efflux appears to be structure-dependent, meaning not all tetrazole derivatives will exhibit this behavior. nih.gov Lowering the pH of the environment has been shown to eliminate this polarized transport in Caco-2 cells, indicating the importance of the compound's ionization state. nih.gov

| Compound Pair | Functional Group | pKa | logD7.4 | PAMPA Permeability (logPapp) |

|---|---|---|---|---|

| Phenylpropionic Acid Derivative | Carboxylic Acid | ~4.8 | 1.5 | -5.5 |

| Phenylpropionic Acid Derivative | Tetrazole | ~4.9 | 1.4 | -6.5 |

The incorporation of a tetrazole ring in place of a carboxylic acid group influences the molecule's shape and conformational flexibility. The tetrazole ring itself is a planar, aromatic system. beilstein-journals.org In the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid, a closely related precursor, the tetrazole and benzene (B151609) rings are both planar. nih.gov

Role of the Isopropyl Ester Group in Mediating Molecular Interactions and Reactivity

The isopropyl ester group in isopropyl 3-(2H-tetrazol-5-yl)benzoate plays a crucial role in modulating the compound's physicochemical properties and potential interactions. Esterification of a carboxylic acid is a common strategy to mask the acidic proton, thereby increasing lipophilicity and potentially enhancing membrane permeability. drugbank.com

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions in Tetrazole-Benzoate Scaffolds

The tetrazole ring, with its multiple nitrogen atoms, is a potent hydrogen bond donor (the N-H) and acceptor (the lone pairs on the other nitrogen atoms). This capability is central to its role as a bioisostere and dictates its interactions in both biological systems and the solid state.

Intramolecular hydrogen bonding can occur in molecules where a hydrogen bond donor and acceptor are in close proximity within the same molecule, often leading to the formation of a stable ring structure. quora.com In the case of 3-(2H-tetrazol-5-yl)benzoic acid derivatives, the potential for intramolecular hydrogen bonding exists between the tetrazole N-H and the carbonyl oxygen of the benzoate (B1203000) group.

However, analysis of the crystal structure of the parent acid, 3-(1H-tetrazol-5-yl)benzoic acid, reveals that the conformation adopted in the solid state is stabilized by intermolecular rather than intramolecular hydrogen bonds. nih.gov The molecules arrange themselves to maximize favorable interactions with neighboring molecules. This suggests that while an intramolecular hydrogen bond might be possible in certain conformations, it is not the dominant interaction in the crystalline form of the parent acid. The energetic preference for intermolecular versus intramolecular bonding would depend on the solvent environment and the specific substitution pattern on the rings.

In the solid state, tetrazole-benzoate derivatives are capable of forming extensive networks of non-covalent interactions, leading to complex supramolecular assemblies. The crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid demonstrates this clearly. nih.gov In this structure, molecules are linked into two-dimensional sheets through a combination of intermolecular N—H···O and O—H···N hydrogen bonds. nih.gov

The key hydrogen bonding parameters in the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid are detailed below:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1—H1A···O1 | 0.94 | 1.77 | 2.7118 | 179.1 |

| O2—H2B···N4 | 0.93 | 1.76 | 2.6664 | 164.0 |

This interactive table presents the hydrogen bond geometry from the crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid, the parent acid of the title compound. nih.gov

These strong, directional hydrogen bonds, along with other non-covalent interactions like π-π stacking, are fundamental in dictating the crystal packing and the resulting material properties. nih.govnih.gov The ability of benzoate esters to form supramolecular chiral assemblies has also been noted, suggesting that the interplay of the ester and the aromatic systems can lead to ordered nanostructures. rsc.org The specific arrangement of functional groups in tetrazole-benzoate scaffolds allows for the rational design of crystal structures and materials with desired architectural motifs.

Understanding of Molecular Recognition Principles via Computational Docking Studies

Computational docking has emerged as a powerful tool to elucidate the three-dimensional binding modes of ligands within protein active sites, offering critical insights into molecular recognition that guide structure-based drug design. For tetrazole-benzoate derivatives, these in silico methods are instrumental in predicting how the distinct chemical features of the ligand interact with a biological target, thereby explaining and forecasting their pharmacological activity.

The binding of tetrazole derivatives to protein receptors is governed by a variety of intermolecular interactions, leveraging the unique electronic and structural properties of the tetrazole ring. This nitrogen-rich, planar heterocyclic system is a well-established bioisostere for carboxylic acids, sharing similar pKa values, which allows it to exist as an anion at physiological pH. nih.gov This characteristic is fundamental to its ability to engage in strong ionic and hydrogen bonding interactions. nih.govnih.gov

Key principles of tetrazole-receptor binding include:

Hydrogen Bonding: The tetrazole ring, with its four nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov This versatility allows it to form multiple, stable hydrogen bonds with various amino acid residues in a receptor's binding pocket. nih.gov For instance, studies on tetrazole derivatives targeting the enzyme Trypanothione Reductase (TryR) have shown that nitrogen atoms of the tetrazole ring form crucial hydrogen bonds with residues such as Ser14 and Cys52. researchgate.net Similarly, in complexes with Peroxisome Proliferator-Activated Receptor γ (PPARγ), the tetrazole moiety establishes a hydrogen bond pattern with residues like Y327, H323, and S289 in the polar region of the ligand pocket. biorxiv.org The ability to form an extended hydrogen-bonding network is a key factor in the stable binding of these ligands. acs.org

Electrostatic and Ionic Interactions: As a tetrazolate anion, the ring can participate in strong electrostatic or salt-bridge interactions with positively charged residues like arginine and lysine. acs.org This is a common binding motif, mimicking the interaction of a carboxylate group. acs.orgmdpi.org

π-Stacking and π-Cation Interactions: The aromatic nature of both the tetrazole and benzoate rings allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. nih.gov Docking studies have visualized these interactions, for example, with Phe182 and Tyr198 in the TryR active site. nih.gov Furthermore, the electron-rich tetrazole ring can engage in favorable π-cation interactions with metal ions or positively charged groups within the active site. cumhuriyet.edu.tr

Metal Chelation: The tetrazole moiety can act as an effective metal chelator, similar to a carboxylate. acs.org X-ray crystallography has shown that the tetrazole ring can directly interact with zinc atoms in the active site of some metalloenzymes, displacing a bound water molecule. acs.org

The combination and geometry of these interactions dictate the orientation (pose) and binding affinity of the tetrazole derivative within the receptor site. The flexibility of the tetrazole ligand allows it to adapt its binding mode to different receptor environments. mdpi.org

Molecular docking simulations are a cornerstone for predicting how tetrazole-containing ligands will bind to their target receptors and for estimating the strength of this interaction. uobaghdad.edu.iq This computational technique places a ligand into the binding site of a receptor and evaluates the fit using a scoring function, which calculates a value representing the binding affinity, often expressed in kcal/mol. uobaghdad.edu.iqnih.gov A more negative score typically indicates a more favorable binding interaction. nih.gov

Various software programs, such as AutoDock Vina, MOE-Dock, and iGemdock, are employed for these studies. researchgate.netnih.govarabjchem.org The process involves preparing the 3D structures of both the ligand and the receptor protein, defining a search space (grid box) within the receptor's active site, and then allowing the algorithm to explore various ligand conformations and orientations to find the most stable binding poses. nih.gov

Research on diverse tetrazole derivatives has demonstrated the utility of this approach:

Antimicrobial Targets: In a study targeting Klebsiella pneumoniae dihydrofolate reductase (PDB: 4OR7), a tetrazole derivative (compound 2b) was predicted to have a higher binding affinity (−7.8 kcal/mol) than the standard drug cefazolin (B47455) (−7.2 kcal/mol). nih.gov The docking analysis revealed that hydrogen bonds were pivotal in stabilizing the protein-ligand complex, with interaction distances under 3.5 Å, signifying strong bonds. nih.gov

Antifungal Targets: Docking studies of tetrazole derivatives against the sterol 14-alpha demethylase (CYP51) enzyme from Candida albicans have been used to explain their antifungal activity. cumhuriyet.edu.trajgreenchem.com The interaction between the azole group and the heme cofactor in the enzyme's active site is a key determinant of inhibition. ajgreenchem.com One study found that the most active compound had the highest docking energy of -8.7430 kcal/mol, which correlated well with experimental antifungal data. ajgreenchem.com

Enzyme Inhibition: For a series of 5-substituted 1H-tetrazoles designed as cyclooxygenase-2 (COX-2) inhibitors, molecular docking using MOE-Dock found a good correlation (r² = 0.931) between the calculated docking scores and the experimentally determined IC50 values. researchgate.net This validates the docking protocol's reliability in predicting the biological activity of these compounds. researchgate.net

The outputs of these simulations provide two critical pieces of information:

Binding Mode: A detailed 3D visualization of the ligand in the active site, showing its specific orientation and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) with surrounding amino acid residues. nih.govresearchgate.net This structural information is invaluable for understanding the mechanism of action and for designing new derivatives with improved affinity or selectivity. nih.gov

Interaction Energetics: A quantitative score that estimates the binding free energy. acs.orgfrontiersin.org This allows for the ranking of different compounds and the prioritization of candidates for synthesis and experimental testing. uobaghdad.edu.iquobaghdad.edu.iq

The table below summarizes representative results from molecular docking studies on various tetrazole derivatives, illustrating the predicted binding affinities against different protein targets.

| Compound Series | Protein Target | PDB Code | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interactions Predicted |

| Tetrazole-Mannich Bases | K. pneumoniae DHFR | 4OR7 | AutoDock Vina | -7.8 | Hydrogen bonding |

| Tetrazole-Benzimidazoles | C. albicans CYP51 | - | - | -8.74 | H-acceptor contact with Heme |

| 1,5-Diaryl Tetrazoles | Cyclooxygenase-2 (COX-2) | 1CX2 | MOE-Dock | Correlated with IC50 | Hydrogen bonding, Van der Waals |

| Tetrazole-Piperazine Derivatives | C. albicans CYP51 | 5TZ1 | - | -8.39 | π-cation interactions with Heme |

| Sulfonylated Tetrazoles | Glc-N-6P | - | - | Low binding energy | Multiple binding sites |

Data compiled from multiple research studies. researchgate.netcumhuriyet.edu.trnih.govajgreenchem.comresearchgate.net DHFR: Dihydrofolate reductase; CYP51: Sterol 14-alpha demethylase; Glc-N-6P: Glucosamine-6-phosphate synthase.

Ultimately, computational docking serves as an essential predictive tool in the study of tetrazole-benzoate derivatives, complementing experimental investigations and accelerating the discovery of new therapeutic agents by providing a rational basis for molecular design. researchgate.net

Advanced Applications and Research Perspectives of Isopropyl 3 2h Tetrazol 5 Yl Benzoate As a Chemical Scaffold

Strategic Utility in Advanced Organic Synthesis and Building Block Libraries

The unique structural arrangement of isopropyl 3-(2H-tetrazol-5-yl)benzoate, featuring a central benzene (B151609) ring substituted with an isopropyl ester and a tetrazole moiety, establishes it as a versatile scaffold in the field of advanced organic synthesis. This strategic positioning of functional groups allows for its application as a foundational component in the construction of diverse and complex molecular architectures.

Integration into Multicomponent Reactions for Scaffold Diversity and Complexity

The tetrazole group, a key feature of this compound, is of significant interest in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity. One of the most notable examples is the Ugi-tetrazole reaction, a variation of the classic Ugi four-component reaction. In this process, an aldehyde, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sodium azide) react to form an α-acylamino tetrazole. While direct use of this compound in this context is not extensively documented, the principle of employing the tetrazole-forming components highlights the synthetic potential of this scaffold.

The Ugi-tetrazole reaction is particularly valuable for creating libraries of compounds with a high degree of structural variation. rug.nl By systematically altering the aldehyde, amine, and isocyanide inputs, a vast array of derivatives can be synthesized from a common tetrazole-containing precursor. For instance, research has demonstrated the compatibility of various aliphatic and aromatic amines, as well as secondary and cyclic amines, in Ugi-tetrazole reactions, yielding products with moderate to good efficiency. rug.nl This adaptability is crucial for the development of building block libraries used in drug discovery and materials science. The presence of the isopropyl benzoate (B1203000) group on the scaffold could offer a modulation of solubility and reactivity, making it a potentially valuable starting material for such synthetic endeavors.

| Reactant Type | Example | Outcome |

| Amine | Aliphatic (butyl amine) | Moderate deprotection yield (45%) |

| Amine | Aromatic (with electron-withdrawing or -donating groups) | Excellent yields |

| Amine | Secondary and cyclic heterocycles | Moderate to good yields (62-69%) |

Precursor for Diverse Nitrogen-Containing Heterocycles and Derivatives

The tetrazole ring within this compound serves as a valuable precursor for the synthesis of a wide range of other nitrogen-containing heterocycles. The high nitrogen content and the specific reactivity of the tetrazole ring make it a versatile starting point for various chemical transformations. For example, tetrazoles are key components in the synthesis of several prescribed drugs. rsc.org A notable example is the construction of the tetrazole ring in the angiotensin II receptor blocker, Losartan, which is achieved by reacting a cyano-biphenyl precursor with an azide (B81097). rsc.org

This demonstrates the broader principle that the tetrazole moiety is a well-established functional group for building more complex, biologically active molecules. The this compound scaffold, with its reactive sites on both the tetrazole and the benzoate portions, could potentially be elaborated into a variety of other heterocyclic systems through ring-opening, rearrangement, or condensation reactions. The field of medicinal chemistry has seen a dramatic increase in the number of publications featuring compounds containing the tetrazole moiety, underscoring its importance as a foundational structural unit. researchgate.net

Roles in Coordination Chemistry and Materials Science Research

The bifunctional nature of the tetrazole-benzoate scaffold, as exemplified by this compound, has led to its exploration in the realms of coordination chemistry and materials science. The ability of both the tetrazole and the carboxylate (derived from the ester) groups to coordinate with metal ions makes this a promising platform for designing novel materials with tailored properties.

Design of Tetrazole-Benzoate Based Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. Tetrazole-benzoate based ligands are particularly attractive for MOF synthesis due to the versatile coordination modes of the tetrazole ring and the bridging capability of the carboxylate group. rsc.org

Research has shown that ligands incorporating both tetrazole and benzoate moieties can be used to construct coordination polymers with novel topologies and functionalities. mdpi.com For instance, a zinc-based MOF constructed from a tetrazole-amide-benzoate ligand demonstrated promising catalytic activity for the cycloaddition of CO2 with epoxides. mdpi.com In this structure, the tetrazole units link the zinc ions to form one-dimensional chains, which are then connected by the benzoate portions to create a two-dimensional framework. mdpi.com The presence of the nitrogen-rich tetrazole ring can also enhance the selective adsorption of gases like CO2 due to the high density of nucleophilic nitrogen atoms on the pore surfaces. rsc.org The use of different metal centers, such as cobalt, zinc, silver, and lead, with tetrazole-benzoate ligands can lead to a variety of framework structures with different dimensionalities and properties, including luminescence and magnetic behaviors. rsc.org

| Metal Ion | Ligand Type | Resulting MOF Structure | Potential Application |

| Zinc(II) | Tetrazole-amide-benzoate | 2D framework with rectangular channels | Catalysis (CO2 cycloaddition) |

| Cobalt(II) | 4-aminophenyl-1H-tetrazole | 3D framework with (3,6)-connected rtl topology | Luminescence, Magnetism |

| Zinc(II) | 4-aminophenyl-1H-tetrazole | 3D non-interpenetrated dia framework | Luminescence |

| Silver(I) | 4-aminophenyl-1H-tetrazole | 2D layer structure with 3-connected 4·8²-fes topology | Luminescence |

| Cobalt(II) | 4-carboxyphenyl-1H-tetrazole | Uninodal 8-connected body-centered cubic (bcu) net | Luminescence |

| Lead(II) | 4-carboxyphenyl-1H-tetrazole | 3D framework with 5-connected 4⁶·6⁴-bnn topology | Luminescence |

Exploration in Liquid Crystalline Systems

The rigid, polarizable nature of the tetrazole-benzoate core makes it a suitable candidate for the design of liquid crystalline materials. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The molecular shape and intermolecular interactions are crucial for the formation of mesophases.

Studies on compounds with structures similar to this compound, such as 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates, have demonstrated the formation of nematic and smectic liquid crystal phases. bohrium.com The introduction of alkyl chains of varying lengths influences the type and stability of the mesophase. For example, lengthening the alkyl chains can favor the appearance of smectic phases over nematic phases. bohrium.com The incorporation of a tetrazole ring into a molecule can introduce a significant dipole moment, which can affect the intermolecular interactions and, consequently, the mesomorphic properties. arkat-usa.orgresearchgate.net The interplay between the rigid core structure and the flexible terminal chains is a key factor in determining the liquid crystalline behavior. uobasrah.edu.iq The replacement of a carbonyl group with a less polar methylene (B1212753) group in similar tetrazole-containing molecules has been shown to disrupt mesomorphic behavior, highlighting the importance of the ester linkage present in this compound for potential liquid crystal applications. bohrium.com

| Compound Structure | Observed Mesophases |

| 4-[(2-alkyl)-2H-tetrazol-5-yl]phenyl 4-alkyloxybenzoates (short to medium alkyl chains) | Nematic |

| 4-[(2-decyl)-2H-tetrazol-5-yl]phenyl 4-decyloxybenzoate | Nematic, Smectic C |

| 4-[(2-citronellyl)-2H-tetrazol-5-yl]phenyl 4-decyloxybenzoate | Nematic, Smectic A |

| 5-{4-[(4-substituted)benzyloxy]phenyl}-2-alkyl-2H-tetrazoles | No mesomorphic behavior |

Potential in Energetic Materials Design (focus on chemical properties, not explosive use)

Tetrazole-containing compounds are a significant area of research in the field of energetic materials due to their high nitrogen content and large positive heats of formation. researchgate.netpurdue.edu The tetrazole ring itself has a high endothermic heat of formation, which releases a substantial amount of energy upon decomposition. researchgate.net This inherent chemical property makes the tetrazole-benzoate scaffold a subject of interest for understanding the fundamental characteristics of energetic compounds.

The design of energetic materials often focuses on achieving a high density and a favorable oxygen balance. researchgate.net While this compound itself is not a primary explosive, its chemical structure provides a basis for studying how different functional groups influence these key properties. For example, the introduction of nitro groups onto the aromatic ring or the formation of energetic salts with the tetrazole moiety can significantly alter the energetic characteristics. nih.govrsc.org The study of such derivatives allows for a systematic investigation of structure-property relationships, which is crucial for the rational design of new materials with tailored energy content and stability. The focus of this research is on the chemical principles that govern energy release, such as bond energies, heats of formation, and decomposition pathways, rather than the practical application as explosives. at.ua

| Feature of Tetrazole Ring | Relevance to Energetic Materials Chemistry |

| High Nitrogen Content | Contributes to the generation of gaseous products (N2) upon decomposition. |

| High Positive Heat of Formation | Indicates a large amount of stored chemical energy that is released during decomposition. researchgate.net |

| Versatile Substitution | Allows for the introduction of other energetic functional groups (e.g., nitro groups) to modify properties. rsc.org |

| Ability to Form Salts | Can be used to create ionic energetic materials with potentially enhanced density and stability. nih.gov |

Mechanistic Studies of Tetrazole Ring Transformations and Reactivity

The stability and reactivity of the tetrazole ring within a molecule like this compound are critical determinants of its behavior under various conditions. Mechanistic studies into its thermal and photochemical transformations reveal complex pathways that can be harnessed for synthetic purposes.

Thermal Decomposition Pathways and Nitrogen Elimination Mechanisms of Tetrazole Derivatives

The thermal decomposition of tetrazole-containing compounds is characterized by the fragmentation of the heterocyclic ring, a process of significant interest in the study of high-nitrogen energetic materials. maxapress.com Research has shown that two primary, distinct pathways govern the thermal breakdown of the tetrazole ring. scispace.com

The decomposition process is typically initiated by the opening of the tetrazole ring. maxapress.comaip.org One major pathway involves the elimination of a molecule of dinitrogen (N₂), a highly stable and environmentally benign product. aip.orgcolostate.edu This process leads to the formation of highly reactive intermediates, such as nitrilimines. aip.orgcolostate.edu Theoretical studies have corroborated that for many tetrazole isomers, the unimolecular elimination of N₂ is the dominant decomposition reaction. acs.org The activation energy for this thermolysis has been calculated to be approximately 36.2 kcal/mol. acs.org

A second potential pathway involves the formation and elimination of hydrazoic acid (HN₃). scispace.com The specific pathway followed and the resulting products depend on the substitution pattern of the tetrazole ring. For instance, it has been suggested that the decomposition of N-substituted tetrazoles begins with the direct elimination of a nitrogen molecule from the ring, whereas C-substituted tetrazoles may first undergo a tetrazole-azidoimine isomerization. researchgate.net

| Intermediate/Product | Formation Pathway | Reference |

| Dinitrogen (N₂) | Primary product from ring cleavage | aip.orgcolostate.edu |

| Nitrilimine | Reactive intermediate after N₂ elimination | aip.orgcolostate.edu |

| Hydrazoic Acid (HN₃) | Alternative decomposition pathway product | scispace.com |

| N-heterocyclic carbene | Key intermediate in thermolysis mechanism | acs.org |

Photochemical Rearrangements of Tetrazole Derivatives for Synthetic Applications

The photochemistry of tetrazoles presents a versatile strategy for organic synthesis, offering pathways to a variety of other nitrogen-containing heterocycles. mdpi.comnih.gov Photolysis, or the use of UV light, induces the cleavage of the tetrazole ring, leading to a diversity of photoproducts. nih.govresearchgate.net The reaction's outcome is highly dependent on the molecular structure, the substituents on the ring, and the solvent used, which can influence selectivity and stabilize the resulting products. mdpi.com

Upon UV irradiation, the primary photoprocess for tetrazoles is the extrusion of N₂. researchgate.net This generates highly reactive intermediates, most notably nitrile imines, which can be trapped in situ. researchgate.networktribe.com This "photo-click" strategy allows for the synthesis of various other heterocyclic systems. For example, by trapping the generated nitrile imine dipoles with different dipolarophiles, a range of pyrazoline derivatives can be synthesized in high chemical yields. worktribe.com

Other photoproducts that can be formed from the photochemical cleavage of the tetrazole ring include carbodiimides and cyanamides. researchgate.net The careful selection of reaction conditions allows chemists to control the photofragmentation process, making it a valuable synthetic methodology for preparing compounds that may be difficult to access through other routes. mdpi.com The ability to generate and trap these reactive species opens up numerous possibilities for constructing complex molecular architectures. nih.gov

Future Directions in Medicinal Chemistry and Drug Discovery Research (Scaffold Applications)

The tetrazole moiety, as found in this compound, is widely recognized as a crucial pharmacophore and a bioisostere for the carboxylic acid group. benthamdirect.combeilstein-journals.orgnih.gov This mimicry enhances drug-like properties such as lipophilicity and metabolic stability, making it a key component in the design of modern pharmaceuticals. nih.gov Future research is focused on leveraging these properties through advanced library synthesis and computational design.

Design of Novel Tetrazole-Containing Scaffolds for Chemical Library Synthesis and High-Throughput Screening

The development of large, diverse collections of chemical compounds, or libraries, is fundamental to modern drug discovery for use in high-throughput screening (HTS). beilstein-journals.org The tetrazole ring serves as an excellent foundational scaffold for building these libraries. nih.gov Efficient and time-saving synthetic methods are crucial for this purpose, with multicomponent reactions (MCRs) being a particularly effective strategy. beilstein-journals.orgnih.gov MCRs allow for the rapid assembly of complex, drug-like molecules incorporating the tetrazole core in a single step, which is ideal for generating chemical diversity. beilstein-archives.orgresearchgate.netrug.nl

Researchers are designing novel tetrazole-containing building blocks, such as tetrazole aldehydes, that can be readily incorporated into various MCRs like the Ugi and Passerini reactions. beilstein-journals.orgresearchgate.net This approach facilitates the creation of diverse molecular scaffolds that would be challenging to synthesize via traditional methods. beilstein-archives.orgrug.nl Furthermore, the tetrazole scaffold is being integrated into advanced screening platforms like DNA-encoded chemical library (DECL) technology, which allows for the screening of billions of compounds simultaneously. acs.orgacs.org The development of new, well-characterized tetrazole derivatives for inclusion in open-access screening libraries aims to aid drug discovery programs, particularly for under-represented or difficult-to-drug targets. nih.gov

Computational Screening and Analogue Design in Structure-Activity Relationship (SAR)-Driven Projects

Computational methods are indispensable tools in modern medicinal chemistry for accelerating the drug discovery process. For tetrazole-containing compounds, computational screening and analogue design are central to structure-activity relationship (SAR) studies, which aim to understand how a molecule's structure correlates with its biological activity. researchgate.netnih.gov

Molecular docking has become a widely used method for structure-based virtual screening campaigns. acs.org This technique predicts the preferred orientation of a ligand (like a tetrazole derivative) when bound to a biological target, such as an enzyme or receptor. researchgate.netresearchgate.net These predictions help elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the compound's inhibitory potency. researchgate.netnih.gov

Beyond docking, quantitative structure-activity relationship (QSAR) models are developed to correlate the chemical structures of tetrazole derivatives with their biological activities. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like comparative molecular similarity indices analysis (CoMSIA) provide detailed insights into how steric and electronic fields of the molecules influence their potency. researchgate.net These computational models, in agreement with in vitro screening results, provide a valuable approach for the rational design of new, more potent analogues and for prioritizing which compounds to synthesize, thereby saving significant time and resources in SAR-driven projects. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing isopropyl 3-(2H-tetrazol-5-yl)benzoate?

- Methodological Answer : The synthesis typically involves two key steps:

Esterification : React 3-(2H-tetrazol-5-yl)benzoic acid with isopropyl alcohol via acid-catalyzed Fischer esterification. Use H₂SO₄ or HCl as a catalyst, and monitor reaction completion via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

Tetrazole Formation : If starting from a nitrile precursor, perform [2+3] cycloaddition using NaN₃ and NH₄Cl in a polar solvent (e.g., DMF) under reflux. Confirm regioselectivity at the 5-position via ¹H NMR (δ 8.5–9.5 ppm for tetrazole protons) .

- Validation : Purify intermediates via recrystallization (ethanol/water) and characterize using melting point analysis and elemental composition .

Q. How is the purity of this compound assessed in academic settings?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30). Compare retention times against a certified reference standard (e.g., isopropyl benzoate derivatives) .

- ¹H/¹³C NMR : Key signals include isopropyl methyl groups (δ 1.2–1.4 ppm), ester carbonyl (δ ~165–170 ppm), and tetrazole protons (δ 8.5–9.5 ppm). Contaminants like unreacted acid appear as broad peaks (δ 12–13 ppm) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

- Case Study : If ¹H NMR shows unexpected splitting in the tetrazole region:

Solvent Effects : Test in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may sharpen peaks .

Tautomerism : Tetrazole exists in 1H- and 2H- tautomeric forms. Use variable-temperature NMR to observe dynamic equilibria (e.g., coalescence at 50–80°C) .

X-ray Crystallography : Resolve ambiguity by determining the solid-state structure. Use SHELXL for refinement; focus on hydrogen-bonding networks (e.g., N–H···O interactions) .

Q. What strategies optimize the regioselectivity of tetrazole ring formation in this compound?

- Methodological Answer :

- Catalytic Systems : Employ Pd(PPh₃)₂Cl₂/CuI in THF/Et₃N to favor 5-substituted tetrazoles. Monitor reaction progress via LCMS (m/z = [M+H]+ ~275) .

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to 2–4 hours, minimizing side products like 1H-tetrazole isomers .

- Byproduct Analysis : Use high-resolution MS to identify undesired isomers (e.g., 1H-tetrazole derivatives) and adjust stoichiometry of NaN₃ .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., angiotensin II receptors, where tetrazoles act as bioisosteres for carboxylates). Validate with MD simulations (GROMACS) .

- QSAR Modeling : Correlate substituent effects (e.g., logP of the isopropyl group) with activity data from in vitro assays (IC₅₀ values) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Crystallization Solvents : Use ethanol/water mixtures at 4°C; tetrazole’s hydrophilicity may require slow evaporation.

- Twinned Crystals : If SHELXL refinement fails (R-factor > 0.1), reprocess data with TWINABS for detwinning .

- Hydrogen Bonding : Analyze packing diagrams (Mercury software) to identify stabilizing interactions (e.g., N–H···O=C) that guide crystal growth .

Safety and Handling in Research

Q. What precautions are critical when handling tetrazole-containing derivatives in the lab?

- Methodological Answer :

- Explosivity Risk : Avoid grinding dry tetrazoles; conduct reactions in solution. Refer to GHS hazard codes (H242: Heating may cause fire) .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to HN₃ (hydrazoic acid) byproducts.

- Waste Disposal : Quench reaction mixtures with NaNO₂ before neutralization to degrade azide residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.